molecular formula C4H8O4S B14558560 Methyl 2-oxopropane-1-sulfonate CAS No. 61801-32-9

Methyl 2-oxopropane-1-sulfonate

Cat. No.: B14558560
CAS No.: 61801-32-9
M. Wt: 152.17 g/mol
InChI Key: AFQBPWOJGZHMGZ-UHFFFAOYSA-N
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Description

Methyl 2-oxopropane-1-sulfonate is an organic compound with the molecular formula C4H8O4S It is characterized by the presence of a ketone group (2-oxo) and a sulfonate group (sulfonate) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxopropane-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with sulfur trioxide to introduce the sulfonate group. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxopropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxopropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the manufacture of various industrial products, including surfactants and detergents.

Mechanism of Action

The mechanism of action of methyl 2-oxopropane-1-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxopropane-1-sulfonate: Unique due to its combination of a ketone and sulfonate group.

    Methyl 2-oxopropane-1-sulfonic acid: Similar structure but with an additional hydroxyl group.

    Ethyl 2-oxopropane-1-sulfonate: Similar but with an ethyl group instead of a methyl group.

Properties

CAS No.

61801-32-9

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

IUPAC Name

methyl 2-oxopropane-1-sulfonate

InChI

InChI=1S/C4H8O4S/c1-4(5)3-9(6,7)8-2/h3H2,1-2H3

InChI Key

AFQBPWOJGZHMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)(=O)OC

Origin of Product

United States

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